(-)-2-Difluoromethylornithine
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Overview
Description
®-2,5-Diamino-2-(difluoromethyl)pentanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure with two amino groups and a difluoromethyl group attached to a pentanoic acid backbone. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid typically involves the introduction of the difluoromethyl group into the pentanoic acid framework. One common method is the difluoromethylation of a suitable precursor, such as a pentanoic acid derivative, using difluoromethylating agents like ClCF2H. The reaction is often carried out under mild conditions, with the use of catalysts to enhance the efficiency and selectivity of the process .
Industrial Production Methods
Industrial production of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2,5-Diamino-2-(difluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups may yield oxo derivatives, while reduction of the carboxylic acid group may produce the corresponding alcohol .
Scientific Research Applications
®-2,5-Diamino-2-(difluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ®-2,5-Diamino-2-(difluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated amino acids and pentanoic acid derivatives. Examples include:
- 2,5-Diamino-2-(trifluoromethyl)pentanoic acid
- 2,5-Diamino-2-(chloromethyl)pentanoic acid
Uniqueness
®-2,5-Diamino-2-(difluoromethyl)pentanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
103957-16-0 |
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Molecular Formula |
C6H12F2N2O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
VLCYCQAOQCDTCN-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@](C(F)F)(C(=O)O)N)CN |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN |
Origin of Product |
United States |
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